molecular formula C8H10ClNO3 B8670856 Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)

Cat. No. B8670856
M. Wt: 203.62 g/mol
InChI Key: OSMOKKCONNJAPZ-UHFFFAOYSA-N
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Patent
US07691364B2

Procedure details

To a mixture of (4-Aminophenoxy)acetic acid HCl 14 (250 g, 1.228 mol), in methanol (5 L) was passed dry HCl gas at 10° C. for 1 hour and refluxed for 10 hours. Methanol (3.5 liters) was distilled off, ice water (1 liter) was added and the pH was adjusted to 7.5 with K2CO3. Crude 15 was filtered, dried and recrystallised from a mixture of chloroform:hexane (1:5) to give pure 15 (130 g, 58.5%) as a light brown powder. The melting point was found to be 65-66.8° C.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Yield
58.5%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.Cl.[CH3:15]O>>[CH3:15][O:10][C:9](=[O:11])[CH2:8][O:7][C:6]1[CH:5]=[CH:4][C:3]([NH2:2])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
Cl.NC1=CC=C(OCC(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
Methanol (3.5 liters) was distilled off
ADDITION
Type
ADDITION
Details
ice water (1 liter) was added
FILTRATION
Type
FILTRATION
Details
Crude 15 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of chloroform:hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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